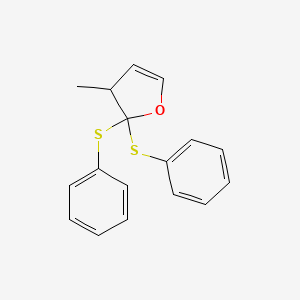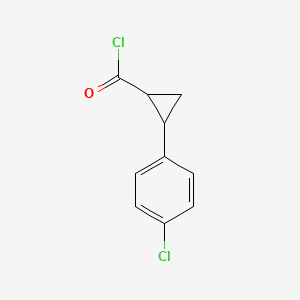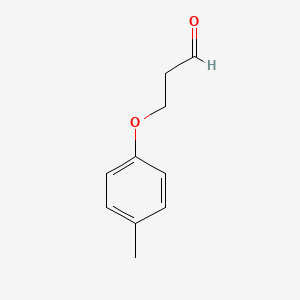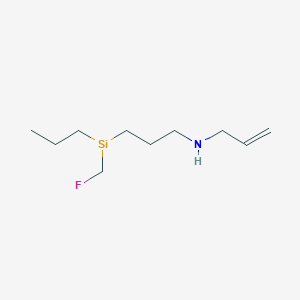
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione is an organic compound with the molecular formula C8H12Br2N2O2. It is a derivative of imidazolidinedione, characterized by the presence of two bromine atoms and an isobutyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione can be synthesized through the bromination of 5-isobutyl-5-methyl-2,4-imidazolidinedione. The reaction typically involves the addition of bromine to the imidazolidinedione compound under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid, and at a temperature range of 0-25°C to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization, to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated imidazolidinedione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted imidazolidinedione derivatives.
Oxidation Reactions: Formation of oxidized imidazolidinedione derivatives with functional groups like hydroxyl or carbonyl.
Reduction Reactions: Formation of debrominated imidazolidinedione derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione involves the release of bromine atoms, which can act as electrophiles in various chemical reactions. The bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the isobutyl and methyl groups, which can affect the compound’s steric and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with two methyl groups instead of an isobutyl and a methyl group.
1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of bromine atoms.
5,5-Dimethylhydantoin: Lacks the bromine atoms and the isobutyl group.
Uniqueness
The combination of these functional groups allows for specific chemical transformations and applications in various fields .
Propiedades
Número CAS |
90085-79-3 |
|---|---|
Fórmula molecular |
C8H12Br2N2O2 |
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
1,3-dibromo-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Br2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
Clave InChI |
IQAPCNSHHUARDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(=O)N(C(=O)N1Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)


![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)

![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)

![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
